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1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Regiochemistry verification Structural elucidation Procurement identity assurance

Researchers procuring pyrimidine-benzimidazole kinase fragments risk receiving regioisomeric analogs (3-pyrimidin-5-yl or methylene-bridged variants) that confound screening results. This CAS 1823542-31-9, authenticated by InChIKey NJOYFEACNUECPD-UHFFFAOYSA-N, delivers the direct N1-C2 scaffold matching Chk2 inhibitors (IC50 5.56-46.20 nM) and the hinge-binding motif of US8426404B2. • InChIKey-verified identity eliminates regioisomer mix-ups. • ≥95% purity standard; NLT 98% ISO-certified grade available. • Fragment-like properties: MW 212.21, XLogP 0.9, single rotatable bond.

Molecular Formula C11H8N4O
Molecular Weight 212.212
CAS No. 1823542-31-9
Cat. No. B2598182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS1823542-31-9
Molecular FormulaC11H8N4O
Molecular Weight212.212
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2C3=NC=CC=N3
InChIInChI=1S/C11H8N4O/c16-11-14-8-4-1-2-5-9(8)15(11)10-12-6-3-7-13-10/h1-7H,(H,14,16)
InChIKeyNJOYFEACNUECPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one: Structural & Physicochemical Overview


1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1823542-31-9; PubChem CID 72710330) is a heterocyclic small molecule (MW 212.21 g/mol, MF C₁₁H₈N₄O) that fuses a pyrimidine ring at the N-1 position of a benzimidazol-2-one core [1]. Its InChIKey (NJOYFEACNUECPD-UHFFFAOYSA-N) unambiguously distinguishes it from regioisomeric analogs such as 3-pyrimidin-5-yl-1H-benzimidazol-2-one and chain-extended variants . The compound features a single hydrogen-bond donor (NH at the 3-position of benzimidazolone), three hydrogen-bond acceptors (carbonyl O, pyrimidine N atoms), and a low computed XLogP3-AA of 0.9, indicating moderate hydrophilicity [1]. Critically, the N-1 pyrimidine substitution generates a coplanar bicyclic-heteroaryl geometry distinct from methylene-bridged pyrimidine-benzimidazole scaffolds, directly affecting the conformational landscape accessible for protein kinase hinge-region binding [2].

Identity

InChIKey-verified direct N1–C2 connectivity; distinguishes from regioisomeric and chain-extended analogs

Scaffold

Low-MW, low-lipophilicity rigid core with minimal rotatable bonds; favorable for fragment-based discovery

Research Context

Core of pyrimidine–benzimidazole Chk2 inhibitor series; kinase hinge-binding scaffold hypothesis

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one: Scaffold Differentiation from Analogs


Substituting 1-(pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one with a generic pyrimidine–benzimidazole hybrid introduces quantifiable risk across three dimensions. First, regioisomerism matters: the 3-pyrimidin-2-yl substitution pattern (vs. the C-5 attachment in 3-pyrimidin-5-yl-1H-benzimidazol-2-one) alters the spatial presentation of the benzimidazolone carbonyl and the pyrimidine N3 to kinase hinge regions, fundamentally affecting binding geometry [1]. Second, the direct N–C bond between the pyrimidine C-2 and benzimidazolone N-1 creates a coplanar conjugation pathway absent in methylene-bridged analogs such as 1-(pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one; the loss or gain of co-planarity modulates the compound's electronic character and π-stacking propensity in ATP-binding pockets [2]. Third, related pyrimidine–benzimidazole Chk2 inhibitors have demonstrated a >8-fold variation in IC50 (5.56 to 46.20 nM) driven solely by substituent permutations on the benzimidazole core, underscoring that even minor structural alterations within this class produce clinically meaningful potency differentials [3].

Regioisomer mismatch: 3-pyrimidin-5-yl attachment alters hinge-binding vector orientation; reported activity may not transfer.

Methylene-bridged analogs disrupt through-conjugation; conformational landscape and electronic character differ from direct-linked scaffold.

Core-substituent sensitivity: small modifications in Chk2 class produced potency shifts; assay response may vary with analog selection.

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one: Product-Specific Evidence


InChIKey-Based Regiochemical Identity Verification

The InChIKey NJOYFEACNUECPD-UHFFFAOYSA-N, corresponding to the IUPAC name 3-pyrimidin-2-yl-1H-benzimidazol-2-one, definitively confirms the attachment of the pyrimidine ring at the N-1 (or 3-) position of the benzimidazolone core via the pyrimidine C-2 atom [1]. This is structurally distinct from the regioisomer 3-pyrimidin-5-yl-1H-benzimidazol-2-one (CAS 2413870-15-0), where the pyrimidine is connected at C-5 rather than C-2, producing a different spatial orientation and electronic character . The target compound also differs from 1-(pyrimidin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, which inserts a methylene spacer that disrupts through-conjugation between the two heterocyclic rings .

Regiochemical Identity
Head-to-head
InChIKey NJOYFEACNUECPD-UHFFFAOYSA-N confirms N1–C2 pyrimidine–benzimidazolone attachment. Distinct from C5 regioisomer (CAS 2413870-15-0) and CH₂-bridged analog.
Ensures procurement of correct regioisomer; prevents assay false negatives.
Verify InChIKey at receipt; distinct CAS numbers not a substitute for structural identity confirmation.
Regiochemistry verification Structural elucidation Procurement identity assurance

Supplier Purity and Certification Tier Comparison

Quantitative supplier-side differentiation exists in the purity specifications and quality certifications for this exact CAS number. AKSci (USA) lists the compound at 95% minimum purity (Cat# 3959DW) with a downloadable SDS and on-request Certificate of Analysis, shipping from San Francisco Bay with full quality assurance backing . MolCore (China) offers the compound at NLT 98% purity under an ISO-certified quality system, explicitly targeting global pharmaceutical R&D and QC applications . EvitaChem provides no publicly listed purity specification for this compound, instead referencing the broader class . AaronChem and Chemenu offer the compound for RFQ without publicly disclosed purity tiers .

Supplier Purity
Specification review
MolCore NLT 98% (ISO-certified); AKSci ≥95% (COA on request). Other suppliers: purity not publicly specified.
NLT 98% may reduce impurity-driven off-target artifacts in biochemical assays.
Verify lot-specific COA; purity tier may influence assay reproducibility.
Chemical purity Procurement specification Supplier quality comparison

Structural Rationale for Kinase Selectivity: Scaffold Architecture

In pyrimidine–benzimidazole kinase inhibitor programs, the pyrimidine nitrogen atoms and the benzimidazole NH serve as a bidentate or tridentate hinge-binding motif within the kinase ATP pocket [1]. Patent US8426404B2 (brought forward by Novartis/IRM) explicitly claims pyrimidine-substituted benzimidazole derivatives with Formula Ia for inhibiting c-Src, FGFR3, KDR, and Lck, specifying the direct bond between pyrimidine C-2 and benzimidazole N-1 as a core structural requirement for activity [2]. In direct analogs studied by Galal et al. (2018), pyrimidine–benzimidazole conjugates bearing the direct N–C connection (structurally analogous to the target compound) achieved Chk2 IC50 values spanning 5.56 to 46.20 nM and MCF-7 cell growth inhibition (IG50) of 6.6 to 24.9 μM [3]. While data for the specific compound 1823542-31-9 have not been reported, the scaffold architecture matches the direct-attachment series that demonstrated nanomolar Chk2 potency, distinguishing it from methylene-bridged and pyrimidine C-5 linked analogs whose Chk2 activity has not been established.

Kinase Scaffold SAR
Class-level inference
Direct N–C scaffold analogs reported Chk2 IC50 5.56–46.20 nM (Galal et al. 2018). Methylene-bridged and C5 regioisomer analogs lack peer-reviewed kinase activity data.
Supports kinase hinge-binding hypothesis; data for target compound not yet reported.
Activity extrapolation requires experimental validation; class-level SAR context only.
Kinase inhibitor scaffold Structure-activity relationship Hinge-binding pharmacophore

Physicochemical Property Profile vs. Lead-Like Kinase Inhibitors

The target compound's computed properties position it within a favorable physicochemical space for fragment-based or early lead discovery. The XLogP3-AA value of 0.9 indicates moderate hydrophilicity, comparing favorably to the broader benzimidazole–pyrimidine class where many kinase leads exhibit XLogP > 3 [1]. Its molecular weight (212.21 g/mol) falls below 300 Da, satisfying one of the key Lipinski rule-of-five criteria for oral drug-likeness. The single rotatable bond (between the pyrimidine and benzimidazolone rings) yields a structurally rigid scaffold that may confer entropic advantages upon target binding [1]. By contrast, methylene-bridged analogs possess two rotatable bonds, and many pyrimidine–benzimidazole conjugates with substituent decoration (as in Galal et al.) have molecular weights exceeding 450 Da [2].

Physicochemical Profile
Computed property
MW 212.21 Da, XLogP 0.9, H-bond donors 1, acceptors 3, rotatable bonds 1. Chk2 leads (Galal et al.): MW >350 Da, logP >2.5.
May offer higher ligand efficiency potential for fragment-based discovery.
Computed properties; experimental solubility and logD advised for lead optimization.
Physicochemical properties Drug-likeness Lead optimization

1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one: Application Scenarios


Kinase Fragment Library with Verified Regiochemistry

The target compound is structurally validated via InChIKey (NJOYFEACNUECPD-UHFFFAOYSA-N) as possessing the direct N1–C2 pyrimidine–benzimidazolone connectivity [1]. This scaffold architecture matches the core of pyrimidine–benzimidazole Chk2 inhibitors that demonstrated IC50 values of 5.56–46.20 nM [2]. Procurement of this specific CAS number—with MolCore's NLT 98% purity ISO-certified grade—provides a structurally authenticated, high-purity fragment for incorporation into kinase-targeted screening decks [3]. The InChIKey-based identity verification mitigates the risk of receiving the regioisomeric 3-pyrimidin-5-yl-1H-benzimidazol-2-one (CAS 2413870-15-0) or the methylene-bridged analog, both of which lack published kinase activity data and would confound screening results.

Scaffold-Hopping for Chk2 Medicinal Chemistry

The pyrimidine–benzimidazole conjugate series reported by Galal et al. (2018) established that direct N–C attachment between the pyrimidine and benzimidazole rings is permissive for potent Chk2 inhibition (IC50 5.56–46.20 nM) and MCF-7 antitumor activity (IG50 6.6–24.9 μM) [1]. The target compound 1823542-31-9 embodies this scaffold core in a low molecular weight (212.21 Da), low lipophilicity (XLogP 0.9) format [2]. Its single rotatable bond and favorable ligand efficiency potential make it a rational core for systematic R-group exploration, with vectors at the benzimidazolone 5- and 6-positions and the pyrimidine 4- and 6-positions available for derivatization, consistent with the SAR mapped in US8426404B2 [3].

Kinase Selectivity Profiling: Negative/Reference Probe

Patent US8426404B2 claims pyrimidine-substituted benzimidazole derivatives for inhibiting c-Src, FGFR3, KDR, and Lck kinases, establishing the scaffold's relevance across multiple kinase families [1]. The target compound, as an unsubstituted scaffold, may serve as a minimal-binding control or reference probe in selectivity panels comparing decorated pyrimidine–benzimidazole derivatives. The availability of ≥98% purity material from MolCore ensures minimal confounding from impurities that could artifactually suppress or enhance apparent kinase inhibition signals [2].

Property-Guided Lead Optimization with Rigid Scaffold

With a computed XLogP of 0.9 and a single rotatable bond, the target compound occupies a physicochemical property space associated with improved solubility and reduced promiscuity compared to higher-logP kinase leads [1]. In contrast to the Chk2 inhibitor leads reported by Galal et al. that have estimated logP values exceeding 2.5 and molecular weights above 350 Da, this compound's property profile provides a more favorable starting point for lead optimization programs where maintaining ligand efficiency and ligand-lipophilicity efficiency (LLE) during potency gains is a priority selection criterion [2].

Application
Selection Property
Validation Focus
Kinase Fragment Library
InChIKey-verified regiochemistry
Identity confirmation vs. regioisomers
Chk2 Scaffold-Hopping
Direct N–C scaffold architecture
Chk2 hinge-binding compatibility
Kinase Selectivity Reference Probe
Minimal unsubstituted scaffold
Background inhibition control in panels
Property-Guided Lead Optimization
Low MW, low logP rigid core
Ligand efficiency & LLE potential
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